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Compound of Interest

Compound Name:
7-(3,5-Difluorophenyl)-7-

oxoheptanoic acid

Cat. No.: B1325264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the difluorophenyl moiety is a well-established strategy in modern

medicinal chemistry to enhance the pharmacological properties of therapeutic agents. The

unique electronic properties of fluorine can significantly influence a molecule's potency,

selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed

overview of the key therapeutic targets of difluorophenyl-containing compounds, presenting

quantitative data, experimental methodologies, and visual representations of relevant biological

pathways.

Kinase Inhibitors
Difluorophenyl compounds have demonstrated significant potential as inhibitors of various

protein kinases, which are crucial regulators of cellular processes and are frequently

dysregulated in diseases such as cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-
2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a

critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in

cancer therapy.
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Compound Class
Specific
Compound
Example

IC50 (nM) Reference

Pyrrolo[2,1-f][1]

[2]triazines

4-[2,4-Difluoro-5-

(cyclopropylcarbamoyl

)phenylamino]pyrrolo[

2,1-f][1][2]triazine

derivative

7 [1]

Pyrazolo[3,4-

d]pyrimidines

Fluorinated

pyrazolo[3,4-

d]pyrimidine derivative

(Compound 12b)

92 [3]

Piperazinylquinoxaline

s

Piperazinylquinoxaline

derivative (Compound

11)

190 [4]

A common method for determining VEGFR-2 inhibitory activity is a luminescence-based kinase

assay.

Materials:

Recombinant human VEGFR-2 kinase domain

Kinase substrate (e.g., poly-Glu,Tyr 4:1)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Test compounds (difluorophenyl derivatives) dissolved in DMSO

96-well white plates

Procedure:
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Prepare serial dilutions of the test compounds in kinase assay buffer.

In a 96-well plate, add the test compound dilutions, VEGFR-2 enzyme, and the kinase

substrate.

Initiate the kinase reaction by adding a solution of ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent,

which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

Luminescence is measured using a microplate reader.

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is

calculated by plotting the percent inhibition against the logarithm of the inhibitor

concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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